![molecular formula C16H16N4O2 B2880527 N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798525-26-4](/img/structure/B2880527.png)

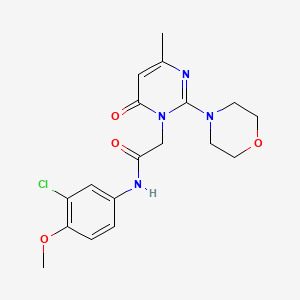

N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a derivative of pyrazine . Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically .

Synthesis Analysis

The synthesis of pyrazinamide analogues, which this compound is a part of, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrrolopyrazine derivatives have been shown to exhibit significant antimicrobial properties . They can be employed in the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens . The structural complexity of pyrrolopyrazines allows for a high degree of interaction with microbial enzymes, potentially leading to the inhibition of microbial growth.

Anti-inflammatory and Analgesic Effects

These compounds also demonstrate anti-inflammatory and analgesic activities . They can be used in the synthesis of drugs aimed at treating inflammatory diseases and conditions associated with pain . The mechanism of action often involves the modulation of inflammatory cytokines and pathways.

Antiviral Applications

The pyrrolopyrazine scaffold has shown promise in the development of antiviral drugs . Its derivatives can be designed to target specific viral enzymes or replication processes, offering a pathway to treat viral infections .

Antifungal Uses

With inherent antifungal properties , pyrrolopyrazine derivatives can contribute to the creation of antifungal medications, especially for combating fungal strains that have developed resistance to current treatments .

Antioxidant Properties

These derivatives are known to possess antioxidant capabilities , which are crucial in the prevention of oxidative stress-related diseases. They can scavenge free radicals and are useful in research related to neurodegenerative diseases and aging .

Antitumor and Anticancer Research

Pyrrolopyrazine derivatives have been identified as potential antitumor and anticancer agents . They can be used to study cancer cell proliferation, apoptosis, and metastasis, and to develop new oncological therapies .

Kinase Inhibition

They are also valuable in the field of kinase inhibition , which is vital for the treatment of various diseases, including cancer. Kinase inhibitors can regulate cell signaling pathways that are often dysregulated in diseases .

Drug Discovery and Development

Lastly, the pyrrolopyrazine structure serves as an attractive scaffold in drug discovery and development . Its versatility allows for the creation of a wide array of compounds with potential therapeutic effects, making it a target for medicinal chemistry research .

Wirkmechanismus

Target of Action

The primary target of N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis, a major global health problem .

Mode of Action

The compound is a prodrug that gets converted into its active form, pyrazinoic acid (POA) , within the bacilli . POA disrupts membrane energetics and inhibits membrane transport function at slightly acidic pH . It interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Pharmacokinetics

It is known that the compound is highly specific and is active only against mycobacterium tuberculosis . In vitro and in vivo, the drug is active only at a slightly acidic pH .

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the bacterium’s ability to synthesize new fatty acids, the compound effectively halts the progression of the disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is active only at a slightly acidic pH . Additionally, lipophilicity, one of the most important physicochemical properties of the compound, plays a significant role in penetration through biological membranes . This suggests that the compound’s action can be influenced by the lipid composition of the target cells and the surrounding environment.

Zukünftige Richtungen

Pyrazines are among the most widely known heterocyclic compounds and due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . This suggests that there is potential for future research and development involving “N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” and related compounds.

Eigenschaften

IUPAC Name |

N-(3-ethylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-3-11-5-4-6-12(7-11)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRVTNMJHWRZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880448.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2880450.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2880462.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2880465.png)

![2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2880466.png)